6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one
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Overview
Description
6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone class This compound features a pyrimidin-4-one core substituted with a 4-chlorophenyl group and an ethyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of urea. This reaction typically requires heating under reflux conditions to facilitate the formation of the pyrimidinone ring.
Cyclization Reaction: Another method involves the cyclization of a suitable precursor, such as a β-ketoester, with an appropriate amine under acidic conditions. This reaction often proceeds via the formation of an intermediate enamine, which then cyclizes to form the pyrimidinone core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone core, often involving halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Halogenating agents (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrimidinones, alkylated pyrimidinones.
Scientific Research Applications
6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one has shown potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its biological target.
Comparison with Similar Compounds
4-Chlorophenol: A phenolic compound with similar chlorophenyl group.
Ethyl acetoacetate: A β-ketoester used in the synthesis of pyrimidinones.
Urea: A common reagent in the synthesis of pyrimidinones.
Uniqueness: 6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its pyrimidinone core and chlorophenyl group contribute to its distinct properties compared to other similar compounds.
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Properties
IUPAC Name |
6-(4-chlorophenyl)-3-ethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-15-8-14-11(7-12(15)16)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZXSQWDUICEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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